molecular formula C15H10N4S2 B12554046 Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]- CAS No. 193617-39-9

Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-

Cat. No.: B12554046
CAS No.: 193617-39-9
M. Wt: 310.4 g/mol
InChI Key: QAKPWLXYQAUJPB-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- is an organic compound with the molecular formula C15H10N4S2. This compound is characterized by its unique structure, which includes a bithiophene backbone and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- typically involves the coupling of bithiophene derivatives with dimethylamino groups. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between bithiophene and dimethylamino-substituted aryl halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites within biological systems, leading to various biochemical effects. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Uniqueness: Ethenetricarbonitrile, [5’-(dimethylamino)[2,2’-bithiophen]-5-yl]- stands out due to its bithiophene backbone, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop high-performance materials for electronic devices .

Properties

CAS No.

193617-39-9

Molecular Formula

C15H10N4S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[5-[5-(dimethylamino)thiophen-2-yl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C15H10N4S2/c1-19(2)15-6-5-14(21-15)13-4-3-12(20-13)11(9-18)10(7-16)8-17/h3-6H,1-2H3

InChI Key

QAKPWLXYQAUJPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(S1)C2=CC=C(S2)C(=C(C#N)C#N)C#N

Origin of Product

United States

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